N-[(furan-3-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]furan-2-carboxamide
Description
N-[(furan-3-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]furan-2-carboxamide is a heterocyclic carboxamide featuring a furan-2-carboxamide core substituted with a furan-3-ylmethyl and a 2-(thiophen-2-yl)ethyl group. This compound combines aromatic heterocycles (furan and thiophene) with a flexible alkyl chain, enabling diverse intermolecular interactions. Its synthesis typically involves amide coupling between furan-2-carbonyl chloride and substituted amines under reflux conditions, as seen in analogous protocols .
However, its biological activity remains underexplored compared to related carboxamides.
Properties
IUPAC Name |
N-(furan-3-ylmethyl)-N-(2-thiophen-2-ylethyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S/c18-16(15-4-1-8-20-15)17(11-13-6-9-19-12-13)7-5-14-3-2-10-21-14/h1-4,6,8-10,12H,5,7,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLXKSKJWPMQUEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)N(CCC2=CC=CS2)CC3=COC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Furan/Thiophene Carboxamides
The following table compares key structural and physicochemical properties of N-[(furan-3-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]furan-2-carboxamide with analogous compounds:
Structural and Functional Divergence
Heterocyclic Core Influence :
- Thiophene-containing analogs (e.g., N-(2-nitrophenyl)thiophene-2-carboxamide) exhibit stronger intermolecular C–H⋯S interactions compared to furan-based compounds, which rely more on π-π stacking due to furan’s electron-rich nature.
- The presence of a thiophen-2-yl group in the target compound may enhance binding to sulfur-recognizing enzymes (e.g., cytochrome P450 isoforms) compared to thiophen-3-yl derivatives.
Substituent Effects :
- Biological Activity Trends: Carboxamides with fused aromatic systems (e.g., naphthofuran or chromenone) show broader antimicrobial activity compared to monocyclic analogs. Thiazolidinone hybrids (e.g., compound in) demonstrate dual antifungal and anti-inflammatory properties, suggesting a multifunctional scaffold.
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